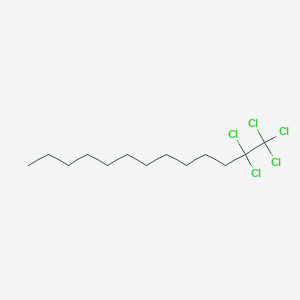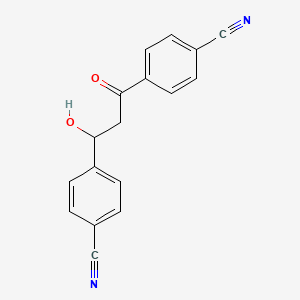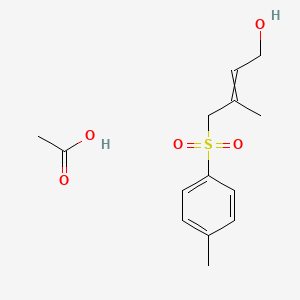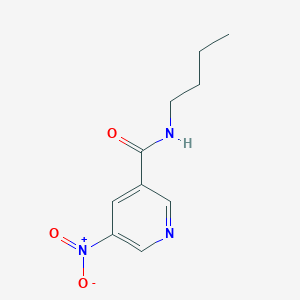
1,1,1,2,2-Pentachlorotridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,2-Pentachlorotridecane is a halogenated hydrocarbon, specifically a chlorinated alkane. This compound is characterized by the presence of five chlorine atoms attached to a tridecane backbone. Halogenated hydrocarbons like this compound are often used in various industrial applications due to their chemical stability and unique properties.
准备方法
The synthesis of 1,1,1,2,2-Pentachlorotridecane typically involves the chlorination of tridecane. This process can be carried out using chlorine gas under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the tridecane molecule.
Industrial production methods for halogenated hydrocarbons often involve continuous flow processes to enhance efficiency and yield. These methods may include the use of microreactors, which allow for precise control over reaction parameters and improved safety due to the smaller reaction volumes.
化学反应分析
1,1,1,2,2-Pentachlorotridecane can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically require the presence of a suitable solvent and may be catalyzed by bases or acids.
Reduction Reactions: The chlorine atoms in this compound can be reduced to form less chlorinated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, leading to the formation of chlorinated alcohols or acids. These reactions often require strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a chlorinated alcohol, while reduction with hydrogen gas would produce a less chlorinated alkane.
科学研究应用
1,1,1,2,2-Pentachlorotridecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of halogenated hydrocarbons. Researchers often investigate its behavior in various chemical reactions to understand the influence of multiple chlorine atoms on the reactivity of alkanes.
Biology: The compound is studied for its potential biological effects, including its interactions with biological membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, making it a useful tool for studying membrane dynamics.
Medicine: While not commonly used as a drug, this compound is investigated for its potential toxicological effects. Understanding its toxicity can provide insights into the safety and environmental impact of similar halogenated hydrocarbons.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds. Its stability and reactivity make it valuable in various industrial processes.
作用机制
The mechanism by which 1,1,1,2,2-Pentachlorotridecane exerts its effects is primarily related to its chemical structure. The presence of multiple chlorine atoms increases the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic regions of proteins. This interaction can disrupt membrane integrity and protein function, leading to various biological effects.
At the molecular level, the compound may target specific enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites or modulate receptor function by interacting with hydrophobic pockets. The exact pathways involved depend on the specific biological context and the concentration of the compound.
相似化合物的比较
1,1,1,2,2-Pentachlorotridecane can be compared to other halogenated hydrocarbons, such as:
1,1,1,2-Tetrachlorotridecane: This compound has one less chlorine atom, which may result in different reactivity and biological effects. The reduced number of chlorine atoms can influence its lipophilicity and interaction with biological membranes.
1,1,1,2,2-Pentachlorododecane: With a shorter carbon chain, this compound may have different physical properties, such as boiling point and solubility. The length of the carbon chain can also affect its reactivity and applications.
1,1,1,2,2-Pentachloropropane: This compound has a much shorter carbon chain, leading to significantly different chemical and physical properties. Its reactivity and applications may differ due to the shorter chain length and higher chlorine content relative to the carbon atoms.
The uniqueness of this compound lies in its specific combination of chlorine atoms and carbon chain length, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
属性
CAS 编号 |
57437-54-4 |
|---|---|
分子式 |
C13H23Cl5 |
分子量 |
356.6 g/mol |
IUPAC 名称 |
1,1,1,2,2-pentachlorotridecane |
InChI |
InChI=1S/C13H23Cl5/c1-2-3-4-5-6-7-8-9-10-11-12(14,15)13(16,17)18/h2-11H2,1H3 |
InChI 键 |
AIMNUKBKGFETLR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)





![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)


![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)

![4-Fluoro-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14615141.png)
![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
